molecular formula C21H22F3N3O2S B3448908 6-(3,4-Dimethoxyphenyl)-2-(2-pyrrolidin-1-ylethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile

6-(3,4-Dimethoxyphenyl)-2-(2-pyrrolidin-1-ylethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B3448908
M. Wt: 437.5 g/mol
InChI Key: IWEZQMHCLLQTNZ-UHFFFAOYSA-N
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Description

6-(3,4-Dimethoxyphenyl)-2-(2-pyrrolidin-1-ylethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dimethoxyphenyl)-2-(2-pyrrolidin-1-ylethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, various substituents are introduced through electrophilic aromatic substitution or nucleophilic aromatic substitution.

    Introduction of the Dimethoxyphenyl Group: This can be achieved through a Suzuki coupling reaction using a boronic acid derivative of 3,4-dimethoxyphenyl.

    Attachment of the Pyrrolidin-1-ylethylsulfanyl Group: This step might involve a nucleophilic substitution reaction where a pyrrolidine derivative reacts with an appropriate electrophile.

    Addition of the Trifluoromethyl Group: This can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Formation of the Carbonitrile Group: This can be achieved through a cyanation reaction using reagents like copper(I) cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or pyrrolidine moieties.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings may undergo further substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens or organometallic compounds under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Material Science:

Biology

    Pharmacology: Investigation as a potential therapeutic agent due to its complex structure and functional groups.

Medicine

    Drug Development: Potential lead compound for the development of new drugs targeting specific biological pathways.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethoxyphenyl)-2-(2-pyrrolidin-1-ylethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance its binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    6-(3,4-Dimethoxyphenyl)-2-(2-pyrrolidin-1-ylethylsulfanyl)-4-methylpyridine-3-carbonitrile: Similar structure but with a methyl group instead of a trifluoromethyl group.

    6-(3,4-Dimethoxyphenyl)-2-(2-pyrrolidin-1-ylethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.

Uniqueness

The presence of the trifluoromethyl group in 6-(3,4-Dimethoxyphenyl)-2-(2-pyrrolidin-1-ylethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile may confer unique properties such as increased lipophilicity, metabolic stability, and binding affinity compared to similar compounds.

Properties

IUPAC Name

6-(3,4-dimethoxyphenyl)-2-(2-pyrrolidin-1-ylethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3O2S/c1-28-18-6-5-14(11-19(18)29-2)17-12-16(21(22,23)24)15(13-25)20(26-17)30-10-9-27-7-3-4-8-27/h5-6,11-12H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEZQMHCLLQTNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCCN3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(3,4-Dimethoxyphenyl)-2-(2-pyrrolidin-1-ylethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
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6-(3,4-Dimethoxyphenyl)-2-(2-pyrrolidin-1-ylethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
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6-(3,4-Dimethoxyphenyl)-2-(2-pyrrolidin-1-ylethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile

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